3,4-Diphenyl-1,2,5-oxadiazole
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Overview
Description
3,4-Diphenyl-1,2,5-oxadiazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenyl-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzohydrazide with benzoic acid derivatives in the presence of dehydrating agents such as phosphorus oxychloride. The reaction conditions often require heating and the use of solvents like toluene or dichloromethane to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diphenyl-1,2,5-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the phenyl rings can be modified.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,4-Diphenyl-1,2,5-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its central nervous system depressant activity and potential therapeutic applications.
Industry: Utilized in the development of fluorescent materials and sensors
Mechanism of Action
The mechanism of action of 3,4-Diphenyl-1,2,5-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, apoptosis, and inflammation.
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with different substitution patterns and properties.
1,3,4-Oxadiazole: Known for its diverse biological activities and applications in medicinal chemistry
Uniqueness: 3,4-Diphenyl-1,2,5-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
19768-02-6 |
---|---|
Molecular Formula |
C14H10N2O |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3,4-diphenyl-1,2,5-oxadiazole |
InChI |
InChI=1S/C14H10N2O/c1-3-7-11(8-4-1)13-14(16-17-15-13)12-9-5-2-6-10-12/h1-10H |
InChI Key |
RIIIXRZGXAJVEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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